![molecular formula C12H14N2O B1309591 2-Piperidin-2-yl-1,3-benzoxazole CAS No. 885461-59-6](/img/structure/B1309591.png)
2-Piperidin-2-yl-1,3-benzoxazole
Overview
Description
“2-Piperidin-2-yl-1,3-benzoxazole” is a compound that belongs to the class of organic compounds known as benzoxazoles . Benzoxazoles are compounds containing a benzene fused to an oxazole ring. Oxazole is a five-membered aromatic ring containing one oxygen atom, one nitrogen atom, and three carbon atoms .
Synthesis Analysis
Piperidine derivatives are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . The synthesis of piperidine derivatives has been widespread, and more than 7000 piperidine-related papers were published during the last five years . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .
Molecular Structure Analysis
The molecular structure of “2-Piperidin-2-yl-1,3-benzoxazole” consists of a six-membered heterocycle including one nitrogen atom and five carbon atoms in the sp3-hybridized state . The InChI code for this compound is 1S/C12H14N2O/c1-2-6-11-10(5-1)14-12(15-11)9-4-3-7-13-8-9/h1-2,5-6,9,13H,3-4,7-8H2 .
Chemical Reactions Analysis
Benzoxazole derivatives have been synthesized via different pathways . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .
Physical And Chemical Properties Analysis
The molecular weight of “2-Piperidin-2-yl-1,3-benzoxazole” is 202.26 . It is a liquid at room temperature .
Scientific Research Applications
Synthesis of Bioactive Molecules
“2-Piperidin-2-yl-1,3-benzoxazole” serves as a crucial intermediate in the synthesis of various bioactive molecules. Its structure is pivotal for the formation of compounds that exhibit significant pharmacological activities. Researchers have been focusing on the synthesis of substituted piperidines, which are present in more than twenty classes of pharmaceuticals .
Anticancer Agents
Derivatives of piperidine, such as “2-Piperidin-2-yl-1,3-benzoxazole,” have been utilized in the design of anticancer agents. These compounds can inhibit the growth of cancer cells by interfering with specific pathways critical to cell proliferation .
Antimicrobial and Antifungal Applications
The piperidine nucleus is known for its antimicrobial and antifungal properties. Compounds containing “2-Piperidin-2-yl-1,3-benzoxazole” have been evaluated for their effectiveness against various bacterial and fungal strains, contributing to the development of new antimicrobial agents .
Neuroprotective Effects
Piperidine derivatives are being explored for their neuroprotective effects. “2-Piperidin-2-yl-1,3-benzoxazole” may play a role in the synthesis of compounds that protect neural tissue from damage or degeneration, which is particularly relevant in conditions like Alzheimer’s disease .
Modulation of Biological Pathways
This compound has been studied for its ability to modulate biological pathways. For instance, it has been shown to bind to NLRP3, an inflammasome component, thereby inhibiting its activation and the subsequent release of inflammatory cytokines like IL-1β .
Chemical Modulation for Drug Development
The chemical structure of “2-Piperidin-2-yl-1,3-benzoxazole” allows for various modifications that can lead to the development of new drugs. Researchers have been modulating different parts of the molecule to explore its potential in drug discovery and development .
Safety and Hazards
Future Directions
Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Therefore, the development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . The current review summarizes recent scientific literature on intra- and intermolecular reactions leading to the formation of various piperidine derivatives .
Mechanism of Action
Target of Action
The primary target of 2-Piperidin-2-yl-1,3-benzoxazole is the inhA enzyme . This enzyme plays a crucial role in the survival and pathogenesis of Mycobacterium tuberculosis .
Mode of Action
2-Piperidin-2-yl-1,3-benzoxazole interacts with its target, the inhA enzyme, by inhibiting its function . This inhibition disrupts the normal functioning of the enzyme, leading to potential antimycobacterial activity .
Biochemical Pathways
The inhA enzyme is involved in the biosynthesis of fatty acids in Mycobacterium tuberculosis . Specifically, it plays a role in the synthesis of mycolic acids, a basic component of the mycobacterial cell wall . By inhibiting the inhA enzyme, 2-Piperidin-2-yl-1,3-benzoxazole disrupts the “Mycolate biosynthesis” pathway, affecting the production of mycolic acids .
Pharmacokinetics
The molecular weight of 2-Piperidin-2-yl-1,3-benzoxazole is 202.25 , which could influence its absorption and distribution in the body.
Result of Action
The inhibition of the inhA enzyme by 2-Piperidin-2-yl-1,3-benzoxazole leads to antimycobacterial activity against the Mycobacterium tuberculosis H37Rv strain . This suggests that the compound could potentially be used in the treatment of tuberculosis.
properties
IUPAC Name |
2-piperidin-2-yl-1,3-benzoxazole | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2O/c1-2-7-11-9(5-1)14-12(15-11)10-6-3-4-8-13-10/h1-2,5,7,10,13H,3-4,6,8H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CWSFHGFMFIJLDQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCNC(C1)C2=NC3=CC=CC=C3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601308506 | |
Record name | 2-(2-Piperidinyl)benzoxazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601308506 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
202.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Piperidin-2-yl-1,3-benzoxazole | |
CAS RN |
885461-59-6 | |
Record name | 2-(2-Piperidinyl)benzoxazole | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=885461-59-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-(2-Piperidinyl)benzoxazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601308506 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.